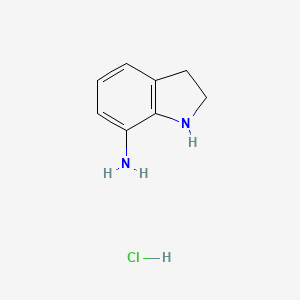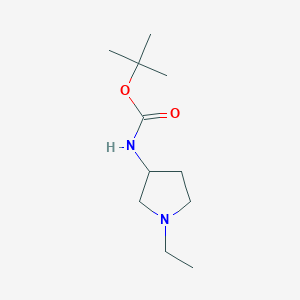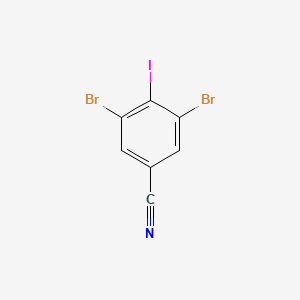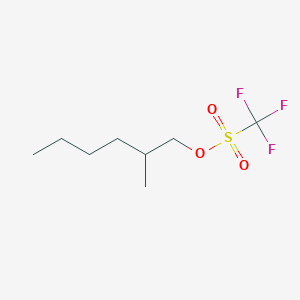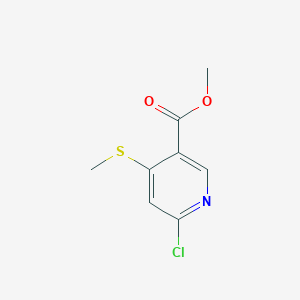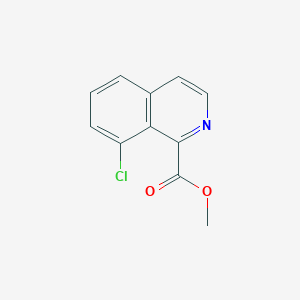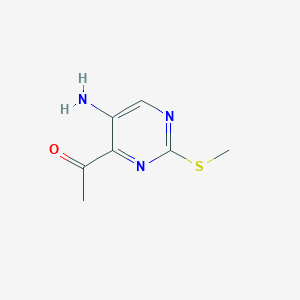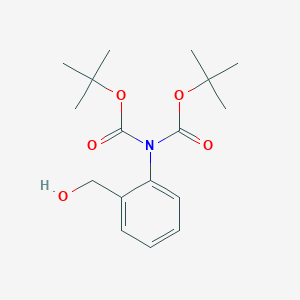
Di-tert-Butyl (2-(hydroxymethyl)phenyl)imidodicarbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Di-tert-Butyl (2-(hydroxymethyl)phenyl)imidodicarbonate is an organic compound with the molecular formula C17H25NO5 and a molecular weight of 323.38 g/mol . This compound is characterized by its unique structure, which includes a phenyl group substituted with a hydroxymethyl group and an imidodicarbonate moiety. It is primarily used in research settings and has various applications in synthetic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Di-tert-Butyl (2-(hydroxymethyl)phenyl)imidodicarbonate typically involves the reaction of 2-(hydroxymethyl)phenylamine with di-tert-butyl dicarbonate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to facilitate the reaction. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Di-tert-Butyl (2-(hydroxymethyl)phenyl)imidodicarbonate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The imidodicarbonate moiety can be reduced to form primary amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of 2-(carboxymethyl)phenylimidodicarbonate.
Reduction: Formation of 2-(hydroxymethyl)phenylamine.
Substitution: Formation of substituted phenyl derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Di-tert-Butyl (2-(hydroxymethyl)phenyl)imidodicarbonate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in organic synthesis.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Investigated for potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and intermediates.
Wirkmechanismus
The mechanism of action of Di-tert-Butyl (2-(hydroxymethyl)phenyl)imidodicarbonate involves its ability to act as a protecting group for amines. The imidodicarbonate moiety forms a stable carbamate linkage with the amine, preventing unwanted reactions during synthetic processes. This stability is crucial for multi-step synthesis, where selective deprotection can be achieved under mild conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Di-tert-Butyl dicarbonate: Used as a protecting group for amines but lacks the phenyl and hydroxymethyl groups.
2-(Hydroxymethyl)phenylamine: Contains the phenyl and hydroxymethyl groups but lacks the imidodicarbonate moiety.
Uniqueness
Di-tert-Butyl (2-(hydroxymethyl)phenyl)imidodicarbonate is unique due to its combination of a phenyl group, hydroxymethyl group, and imidodicarbonate moiety. This combination provides specific reactivity and stability, making it a valuable compound in synthetic chemistry .
Eigenschaften
Molekularformel |
C17H25NO5 |
|---|---|
Molekulargewicht |
323.4 g/mol |
IUPAC-Name |
tert-butyl N-[2-(hydroxymethyl)phenyl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
InChI |
InChI=1S/C17H25NO5/c1-16(2,3)22-14(20)18(15(21)23-17(4,5)6)13-10-8-7-9-12(13)11-19/h7-10,19H,11H2,1-6H3 |
InChI-Schlüssel |
ZYCGJVOLTSEIJG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N(C1=CC=CC=C1CO)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


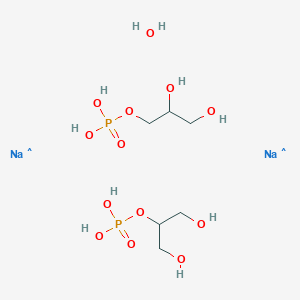
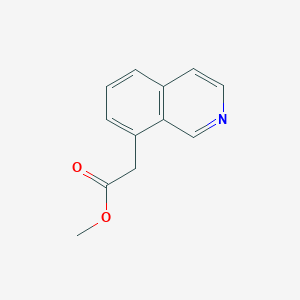
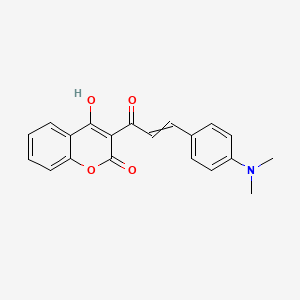
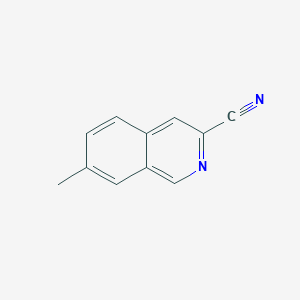
![(4AR,6S,7R,8S,8aS)-8-(allyloxy)-6-(4-methoxyphenoxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl 4-methylbenzoate](/img/structure/B13657222.png)
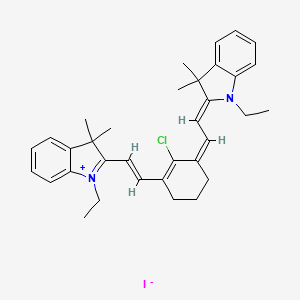
![9-Amino-3-benzyl-3-azabicyclo[3.3.1]nonane-9-carboxylic acid](/img/structure/B13657241.png)
